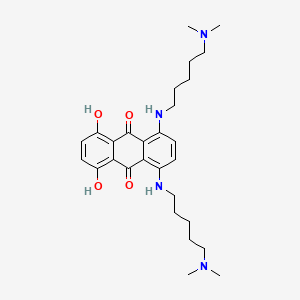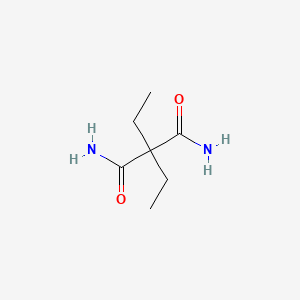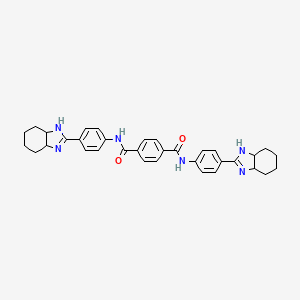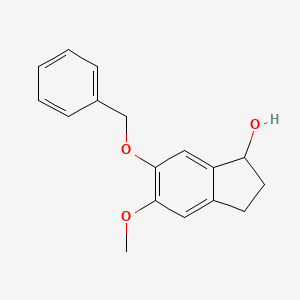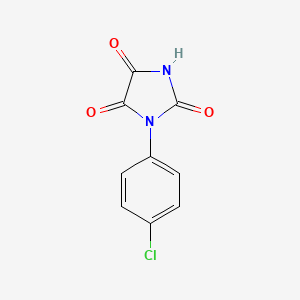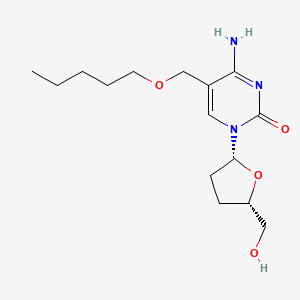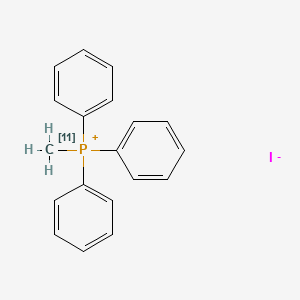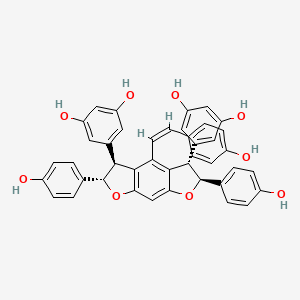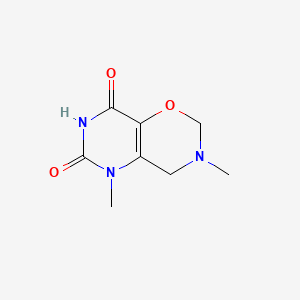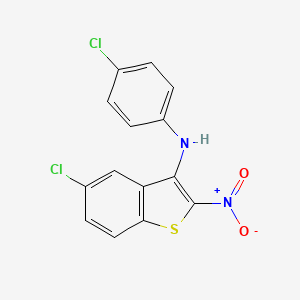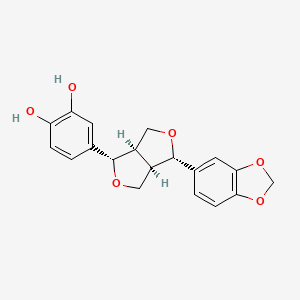
(+)-Sesamin monocatechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
epi-Sesamin Monocatechol: is an organic compound with the chemical formula C19H18O6 and a molecular weight of 342.34 g/mol . It is a derivative of natural products and is known for its antioxidant properties. The compound appears as a white to pale yellow crystalline solid and is relatively stable at room temperature but should be protected from light and oxygen exposure .
Preparation Methods
The preparation of epi-Sesamin Monocatechol is complex and typically involves multiple steps. One common method is through enzyme extraction and in vitro synthesis . This process requires a combination of chemical and biological knowledge.
Chemical Reactions Analysis
epi-Sesamin Monocatechol undergoes various chemical reactions, including:
Oxidation: This reaction enhances its antioxidant activity.
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of functional groups, often using specific catalysts and conditions.
The major products formed from these reactions include dicatechol and glucuronide derivatives .
Scientific Research Applications
epi-Sesamin Monocatechol has a wide range of scientific research applications:
Chemistry: Used as a reference material for accurate data analysis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It undergoes metabolism by cytochrome P450 enzymes, leading to the formation of monocatechol and dicatechol derivatives . These metabolites interact with molecular targets such as UDP-glucuronosyltransferase and catechol O-methyltransferase, influencing various biological pathways .
Comparison with Similar Compounds
epi-Sesamin Monocatechol is unique due to its specific structure and antioxidant properties. Similar compounds include:
Sesamin: A lignan found in sesame seeds, known for its health benefits.
Sesamolin: Another lignan with similar properties but different structural features.
Sesamol: A simpler structure with potent antioxidant activity.
These compounds share some biological activities but differ in their chemical structures and specific effects.
Properties
CAS No. |
170713-44-7 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[(3S,3aR,6S,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18+,19+/m0/s1 |
InChI Key |
CGEORJKFOZSMEZ-MBZVMHRFSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC(=C(C=C5)O)O |
Canonical SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


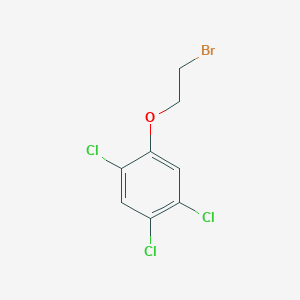
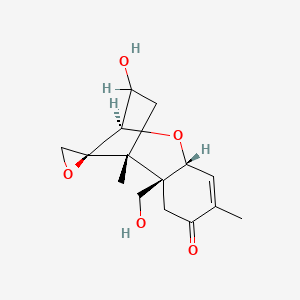
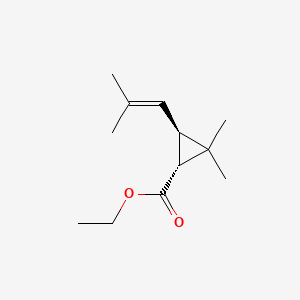
![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
